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Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-
methoxy-1-propene. Due to the limited availability of experimental data for 1-methoxy-1-
propene in the public domain, this document presents a summary of available data for its
structural isomers, which can serve as valuable reference points. Furthermore, it details
established experimental protocols for determining key thermodynamic properties of volatile
organic compounds, offering a methodological framework for future studies. The guide also
explores the characteristic reactivity of vinyl ethers through reaction pathway diagrams,
providing insights into the chemical behavior of 1-methoxy-1-propene.

Introduction

1-Methoxy-1-propene (CHsOCH=CHCHs3) is a vinyl ether of interest in various chemical
syntheses. A thorough understanding of its thermodynamic properties is crucial for process
design, optimization, and safety in research and industrial applications. This guide aims to
consolidate the available thermodynamic data and relevant experimental methodologies.

A Note on Data Availability: As of the compilation of this guide, specific experimental
thermodynamic data for 1-methoxy-1-propene is not extensively available in publicly
accessible databases such as the NIST WebBook. The DETHERM database indicates the
existence of some data for (1Z)-1-methoxy-1-propene, including density, enthalpy of
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vaporization, fusion temperature, melting point, vapor pressure, and kinematic viscosity,
however, direct access to these data points was not available.[1] PubChem provides computed
properties for (E)-1-methoxyprop-1-ene but lacks experimental values.[2] Therefore, this guide
presents critically evaluated data for closely related isomers to provide a comparative context.

Thermodynamic Properties of 1-Methoxy-1-propene
Isomers

To provide a useful reference, this section summarizes the thermodynamic properties of three
structural isomers of 1-methoxy-1-propene: 1-methoxypropane, 2-methoxy-1-propene, and 3-
methoxy-1-propene.

1-Methoxypropane

Critically evaluated thermophysical property data for 1-methoxypropane is available from the
NIST/TRC Web Thermo Tables.[3]

Table 1: Thermodynamic Properties of 1-Methoxypropane

Temperature .
Property Phase K) Value Units
Enthalpy of
_ Gas 298.15 -219.5+1.3 kJ/mol
Formation
Standard
Gas 298.15 3442+ 3.4 J/mol-K
Entropy
Heat Capacity
Ideal Gas 298.15 100.2 J/mol-K
(Cp)
Enthalpy of o
o Liquid 298.15 26.8+0.1 kJ/mol
Vaporization
Boiling Point - - 312.0 K

Data sourced from NIST/TRC Web Thermo Tables.[3]
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2-Methoxy-1-propene

The NIST WebBook provides thermodynamic data for 2-methoxy-1-propene.[4][5]

Table 2: Thermodynamic Properties of 2-Methoxy-1-propene

Temperature )
Property Phase Value Units
(K)
Enthalpy of
) Gas 298.15 -1247+1.1 kJ/mol
Formation
Standard
Gas 2908.15 315.6+3.2 J/mol-K
Entropy
Heat Capacity o
Liquid 301.50 162.2 J/mol-K
(Cp)
Enthalpy of o
o Liquid 298.15 29.3+04 kJ/mol
Vaporization
Boiling Point - - 309.0 K

Data sourced from the NIST WebBook.[4][5]

3-Methoxy-1-propene (Allyl methyl ether)

Thermodynamic data for 3-methoxy-1-propene is also available from the NIST WebBook.[6][7]

Table 3: Thermodynamic Properties of 3-Methoxy-1-propene
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Temperature .
Property Phase K) Value Units
Enthalpy of
_ Gas 298.15 -87.0+1.0 kJ/mol
Formation
Standard
Gas 298.15 322.2+3.2 J/mol-K
Entropy
Heat Capacity
Ideal Gas 298.15 93.4 J/mol-K
(Cp)
Enthalpy of o
o Liquid 298.15 285+04 kJ/mol
Vaporization
Boiling Point - - 317.8 K

Data sourced from the NIST WebBook.[6][7]

Experimental Protocols for Thermodynamic
Property Determination

This section outlines general experimental methodologies for determining key thermodynamic
properties of volatile organic compounds like 1-methoxy-1-propene.

Determination of Heat Capacity

The specific heat capacity of a liquid can be determined using the method of mixtures in a
calorimeter.[8][9][10]

Principle: A known mass of a heated substance is mixed with a known mass of a colder liquid
(often water) in a calorimeter. By measuring the initial and final temperatures, and knowing the
heat capacities of the calorimeter and the colder liquid, the specific heat capacity of the
substance can be calculated based on the principle of energy conservation.

Generalized Protocol:

o Calorimeter Preparation: The mass of the empty calorimeter and stirrer is measured. A
known mass of a reference liquid (e.g., distilled water) is added, and its initial temperature is
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recorded.

o Sample Heating: A known mass of the test liquid (1-methoxy-1-propene) is heated to a
specific, known temperature in a separate container.

e Mixing: The heated test liquid is rapidly transferred to the calorimeter containing the
reference liquid to minimize heat loss to the surroundings.

o Equilibration and Measurement: The mixture is gently stirred until a stable, final equilibrium
temperature is reached and recorded.

o Calculation: The specific heat capacity of the test liquid is calculated using the heat
exchange equation, accounting for the heat absorbed by the reference liquid and the
calorimeter.

A workflow for this process is illustrated below.
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Experimental workflow for determining specific heat capacity.
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Determination of Enthalpy of Vaporization

Differential Scanning Calorimetry (DSC) is a modern technique used to measure the enthalpy

of vaporization.[11]

Principle: A small, precisely weighed sample is heated in a crucible at a controlled rate. The
instrument measures the heat flow required to maintain the sample at the same temperature as
a reference. At the boiling point, a significant endothermic peak is observed, the area of which
is proportional to the enthalpy of vaporization.

Generalized Protocol:
o Sample Preparation: A few milligrams of the liquid sample are placed in a pierced crucible.

o DSC Measurement: The crucible is placed in the DSC instrument and heated at a constant

rate (e.g., 10 °C/min) through its boiling point.

o Data Analysis: The heat flow is recorded as a function of temperature. The endothermic peak
corresponding to boiling is integrated to determine the enthalpy of vaporization.

The logical relationship for this determination is shown below.

- Process Outputs Result
. ( (Heat flow vs. Temperature da(a)—»[Endothermlc peak at boiling point ( )—»( j

Click to download full resolution via product page

Logical workflow for enthalpy of vaporization determination by DSC.

Determination of Vapor Pressure
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Several methods can be employed to determine the vapor pressure of a volatile organic
compound.[12][13] One common technique is the static method.

Principle: The sample is placed in a thermostated, evacuated container connected to a
pressure measuring device. The pressure of the vapor in equilibrium with the liquid is
measured at various temperatures.

Generalized Protocol:

e Apparatus Setup: A sample of 1-methoxy-1-propene is placed in a flask connected to a
vacuum line and a pressure transducer. The flask is immersed in a constant-temperature
bath.

e Degassing: The sample is thoroughly degassed to remove any dissolved air.

e Equilibration: The system is allowed to reach thermal and phase equilibrium at a set
temperature.

e Pressure Measurement: The vapor pressure is recorded.

o Temperature Variation: Steps 3 and 4 are repeated at different temperatures to obtain a
vapor pressure curve.

Reaction Pathways

1-Methoxy-1-propene, as a vinyl ether, is expected to undergo characteristic reactions such
as acid-catalyzed hydrolysis and electrophilic addition.

Acid-Catalyzed Hydrolysis

The hydrolysis of vinyl ethers in the presence of an acid is a well-established reaction that
proceeds via rate-determining protonation of the [3-carbon.[14][15][16]

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://srd.nist.gov/jpcrdreprint/1.556006.pdf
https://books.rsc.org/books/edited-volume/924/chapter/726567/Experimental-Determination-of-Vapor-Pressures
https://www.benchchem.com/product/b1630363?utm_src=pdf-body
https://www.benchchem.com/product/b1630363?utm_src=pdf-body
https://www.researchgate.net/figure/Mechanism-of-acid-catalyzed-vinyl-ether-hydrolysis-involving-protonation-of-the-b-carbon_fig2_231816653
https://cdnsciencepub.com/doi/pdf/10.1139/v93-006
https://pubs.rsc.org/en/content/articlelanding/1967/j2/j29670000053/unauth
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

( )
l
( )
l
l
( )
l
l
)
l
( )

Click to download full resolution via product page

Mechanism of acid-catalyzed hydrolysis of 1-methoxy-1-propene.

Electrophilic Addition of H-X

The double bond in 1-methoxy-1-propene is susceptible to electrophilic addition.[17][18][19]
The regioselectivity is governed by the formation of the more stable carbocation, which is

stabilized by the adjacent oxygen atom through resonance.
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Electrophilic addition of H-X to 1-methoxy-1-propene.

Conclusion

While direct experimental thermodynamic data for 1-methoxy-1-propene remains scarce, this
guide provides valuable context through the presentation of data for its isomers and outlines
the standard methodologies for the determination of these crucial properties. The illustrated
reaction pathways offer insight into its chemical reactivity, which is of significant importance for
its application in chemical synthesis. Further experimental investigation into the thermodynamic
properties of 1-methoxy-1-propene is warranted to fill the existing data gap and to support its
broader use in scientific and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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